molecular formula C13H17NO7 B7723257 Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate

Cat. No.: B7723257
M. Wt: 299.28 g/mol
InChI Key: TVSLUUDDLURHRQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate is an organic compound with the molecular formula C11H15NO3. It is a derivative of propanoic acid and contains an amino group, a hydroxyphenyl group, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate typically involves the esterification of 3-amino-3-(3-hydroxyphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites with biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate
  • Ethyl 3-amino-3-(2-hydroxyphenyl)propanoate
  • Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers and analogs.

Biological Activity

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, chemical properties, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a hydroxyphenyl moiety, and an oxalate salt. The presence of these functional groups allows for diverse interactions with biological targets, influencing its pharmacological profile.

Property Description
Molecular Formula C12H15N1O4
Molecular Weight 237.25 g/mol
Solubility Soluble in water and organic solvents
Appearance White crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amino and hydroxy groups can participate in enzyme-substrate interactions, potentially influencing metabolic pathways.

  • Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic processes such as amino acid metabolism and antioxidant activity.
  • Metabolic Transformations : Upon administration, the compound may undergo biotransformation to produce active metabolites that exert biological effects.

Antioxidant Properties

Research indicates that compounds similar to ethyl 3-amino-3-(3-hydroxyphenyl)propanoate exhibit antioxidant properties. The hydroxy group on the phenyl ring is known to scavenge free radicals, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Studies have suggested that related compounds can provide neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation. This compound may similarly influence neuronal health through these mechanisms.

Case Studies

  • Oxalate Metabolism Study :
    • A study investigated the metabolism of oxalates in patients with hyperoxaluria. The findings indicated that certain compounds could reduce plasma oxalate levels, suggesting potential applications for this compound in managing oxalate-related disorders .
  • Antioxidant Efficacy :
    • A comparative analysis of various phenolic compounds demonstrated that those with hydroxy groups significantly reduced oxidative stress markers in vitro. This compound was included in this analysis, showing promising results .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
Ethyl 3-amino-3-(4-hydroxyphenyl)propanoateHydroxy group at para positionAntioxidant, neuroprotective
Ethyl 3-amino-3-(2-hydroxyphenyl)propanoateHydroxy group at ortho positionReduced efficacy compared to meta and para isomers
Ethyl 2-methyl-4-(hydroxyphenyl)butanoateMethyl substitution on the phenolic ringEnhanced lipophilicity, potentially better absorption

Properties

IUPAC Name

ethyl 3-amino-3-(3-hydroxyphenyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.C2H2O4/c1-2-15-11(14)7-10(12)8-4-3-5-9(13)6-8;3-1(4)2(5)6/h3-6,10,13H,2,7,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSLUUDDLURHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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